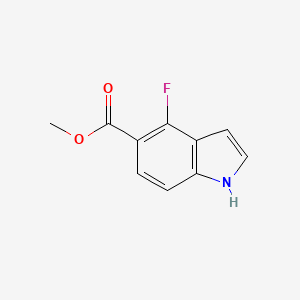

methyl 4-fluoro-1H-indole-5-carboxylate

Descripción general

Descripción

Methyl 4-fluoro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Métodos De Preparación

The synthesis of methyl 4-fluoro-1H-indole-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

Formation of Indole Ring: The indole ring is constructed through a Fischer indole synthesis, where 4-fluoroaniline reacts with ethyl acetoacetate in the presence of an acid catalyst.

Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

Methyl 4-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Nucleophilic Substitution: The fluorine atom on the indole ring can be substituted by nucleophiles such as amines and thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-fluoro-1H-indole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules and natural products.

Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.

Mecanismo De Acción

The mechanism of action of methyl 4-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects .

Comparación Con Compuestos Similares

Methyl 4-fluoro-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:

Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate: Similar in structure but with a methyl group at the 5-position.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino and isobutoxy group, showing different biological activities.

Ethyl 1H-indole-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and applications.

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 4-fluoro-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an indole ring substituted with a fluorine atom at the 4-position and a carboxylate group at the 5-position. This unique substitution pattern enhances its reactivity and biological activity. The molecular formula is C₉H₈FNO₂, with a molecular weight of approximately 179.15 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Substitution : The indole ring is highly reactive, allowing for electrophilic substitutions that can modify its structure and enhance biological activity.

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, leading to derivatives with differing biological properties.

- Receptor Interaction : The compound can mimic natural substrates, enabling it to bind to active sites on enzymes and receptors, thereby modulating their activity .

Biological Activities

This compound has been studied for various biological activities, including:

- Antiviral Activity : Research indicates that derivatives of indole compounds exhibit antiviral properties. This compound has been evaluated for its efficacy against neurotropic alphaviruses, showing potential as an antiviral agent .

- Anticancer Properties : Indoles are known to possess anticancer properties. Studies have shown that modifications in the indole structure can enhance cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that indole derivatives can exhibit anti-inflammatory effects, making them candidates for further pharmacological exploration .

Data Table of Biological Activities

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of this compound, researchers found that certain derivatives significantly inhibited the replication of western equine encephalitis virus (WEEV) in vitro. The study reported a tenfold improvement in potency compared to previous compounds in the same series .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting strong anticancer potential. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the indole ring could enhance efficacy while minimizing toxicity .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess safety and efficacy.

- Synthesis of Derivatives : Exploring structural modifications to improve bioavailability and target specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for methyl 4-fluoro-1H-indole-5-carboxylate, and how are reaction parameters optimized?

- Methodology : The compound is synthesized via coupling reactions starting from methyl 1H-indole-5-carboxylate derivatives. For example, Method A (as described in ) involves reacting methyl indole carboxylate with aryl halides under palladium catalysis. Key parameters include:

- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) at reflux (80–120°C).

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 10% EtOAC/hexanes) .

Q. What purification techniques ensure high-purity this compound, and how is purity validated?

- Purification : Column chromatography (silica gel) with eluent gradients (e.g., 10–30% EtOAc/hexanes) effectively isolates the target compound. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystallinity .

- Validation :

- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 8.35 ppm for indole H-4 in CDCl₃) .

- HPLC : Purity >98% verified via reverse-phase C18 columns with UV detection .

- Melting Point : Consistency with literature values (e.g., mp 140–146°C for related indole esters) .

Q. How do substituent positions (fluoro, methyl ester) influence the compound’s physicochemical properties?

- Electronic Effects : The 4-fluoro group increases electron withdrawal, stabilizing the indole ring and altering reactivity in electrophilic substitutions.

- Solubility : The methyl ester enhances lipophilicity compared to free carboxylic acids, favoring solubility in organic solvents (e.g., DCM, THF) over aqueous media .

- Spectroscopic Signatures : Fluorine substituents cause distinct ¹⁹F NMR shifts (e.g., δ -110 to -120 ppm) and influence UV-Vis absorption maxima .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and solvent interactions of this compound?

- Methodology :

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces.

- Solvent Effects : CAM-B3LYP accounts for solvent polarity (e.g., methanol, DMSO) via the Polarizable Continuum Model (PCM), predicting solvatochromic shifts in UV-Vis and fluorescence spectra .

Q. How should researchers resolve contradictions in NMR data between synthetic batches of this compound?

- Systematic Approach :

Batch Comparison : Cross-validate synthetic conditions (e.g., catalyst loading, reaction time).

Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks and detect regioisomeric impurities.

X-ray Crystallography : Resolve structural ambiguities by comparing experimental vs. calculated dihedral angles (e.g., indole vs. ester plane angles ≈22.5°) .

Isotopic Labeling : Trace fluorine incorporation efficiency via ¹⁹F NMR .

Q. What mechanistic insights explain the regioselectivity of fluorination in methyl 1H-indole-5-carboxylate derivatives?

- Proposed Mechanism :

Propiedades

IUPAC Name |

methyl 4-fluoro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAMXSQVTKMOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.